molecular formula C13H19Cl2NO B1424581 4-Chloro-2-methylphenyl 4-piperidinylmethyl ether hydrochloride CAS No. 1219972-69-6

4-Chloro-2-methylphenyl 4-piperidinylmethyl ether hydrochloride

Cat. No. B1424581
CAS RN: 1219972-69-6
M. Wt: 276.2 g/mol
InChI Key: JCKWUSHXLLFEOK-UHFFFAOYSA-N
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Description

“4-Chloro-2-methylphenyl 4-piperidinylmethyl ether hydrochloride” is a chemical compound used in scientific research. It has diverse applications, from drug discovery to understanding biological processes. The molecular formula of this compound is C13H19Cl2NO .


Molecular Structure Analysis

The molecular weight of “this compound” is 276.2 . The molecular formula is C13H19Cl2NO . More detailed structural information or analysis is not available in the search results.


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not provided in the search results. It’s a compound used in scientific research with various applications.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is 276.2 , and the molecular formula is C13H19Cl2NO .

Scientific Research Applications

Triclosan: An Antimicrobial Agent

Triclosan, an antimicrobial compound, has been extensively studied for its safety profile and environmental impacts. It has been used in consumer products like deodorants, soaps, and oral health care products. Studies have shown triclosan to be well tolerated in various species, including humans, with a steady state reached by day 7 in clinical studies. The main route of excretion is through urine, indicating triclosan's safe use in dentifrice and mouthrinse products (D. Sj et al., 1989).

Environmental Persistence and Toxicity of Antimicrobials

Another review focused on the occurrence, toxicity, and degradation of triclosan in the environment, highlighting its widespread presence due to partial elimination in sewage treatment plants. Triclosan's potential transformation into more toxic compounds like chlorinated phenols and biphenyl ethers after chlorination raises concerns about environmental and health impacts, including the risk of emergent triclosan-resistant bacteria (G. Bedoux et al., 2012).

Applications of Xylan Derivatives

Research on xylan derivatives, including ethers and esters with specific properties, highlights the potential for new biopolymer applications. These derivatives are investigated for their use as paper strength additives, flocculation aids, antimicrobial agents, and in drug delivery systems. Advanced analytical techniques help in understanding structure-property relationships, indicating the broad application potential of modified biopolymers (K. Petzold-Welcke et al., 2014).

Di-methyl Ether (DME) as an Alternative Fuel

DME is reviewed for its properties and application as a fuel for compression-ignition engines. With high cetane number, low auto-ignition temperature, and high oxygen content, DME offers soot-free combustion and is seen as an environmentally friendly alternative to diesel. The review discusses technical feasibility, fuel injection modifications, and emissions performance, underscoring DME's potential as a clean alternative fuel (C. Arcoumanis et al., 2008).

Environmental and Health Concerns of Chemical Exposures

A review on prenatal chemical exposures and child language development emphasizes the importance of understanding the effects of environmental pollutants, including heavy metals and organochlorine compounds, on child health. The review suggests that prenatal and early postnatal exposure to certain chemicals may be associated with delays or impairments in language development, highlighting the need for further research in this area (K. Dzwilewski & S. Schantz, 2015).

Mechanism of Action

The mechanism of action for “4-Chloro-2-methylphenyl 4-piperidinylmethyl ether hydrochloride” is not specified in the search results. It’s a compound used in scientific research, including drug discovery.

Safety and Hazards

Specific safety and hazard information for “4-Chloro-2-methylphenyl 4-piperidinylmethyl ether hydrochloride” is not provided in the search results. For detailed safety data sheets, please refer to appropriate resources .

properties

IUPAC Name

4-[(4-chloro-2-methylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-10-8-12(14)2-3-13(10)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKWUSHXLLFEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219972-69-6
Record name Piperidine, 4-[(4-chloro-2-methylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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